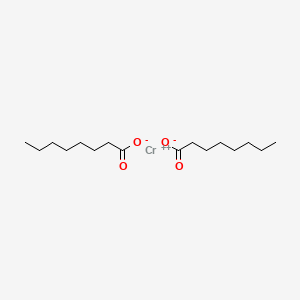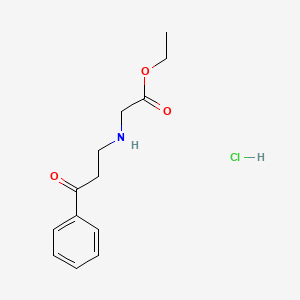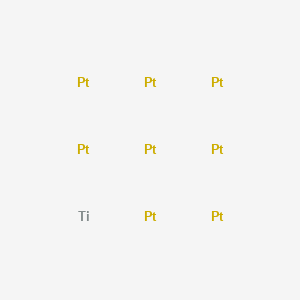
Platinum--titanium (8/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–titanium (8/1) is a bimetallic compound composed of platinum and titanium in an 8:1 ratio. This compound is of significant interest due to its unique properties, which combine the excellent chemical stability and catalytic activity of platinum with the corrosion resistance and cost-effectiveness of titanium. These attributes make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of platinum–titanium (8/1) can be achieved through several methods, including explosive welding, electroplating, and chemical vapor deposition. Explosive welding involves joining platinum foil and titanium sheet through localized melting and intense mechanical mixing, resulting in a straight metallurgical reaction layer . Electroplating involves depositing a platinum coating on a titanium substrate under controlled plating conditions . Chemical vapor deposition can also be used to produce a platinum-coated titanium plate, although this method may introduce oxide phases that could affect performance .
Industrial Production Methods: In industrial settings, the production of platinum–titanium (8/1) often involves the use of magnetron sputtering to create a titanium film, followed by electrochemical deposition of platinum. This method allows for the fabrication of electrodes with high catalytic activity and efficiency . The process is environmentally friendly and cost-effective, as it can utilize platinum-containing wastes for electrodeposition .
Chemical Reactions Analysis
Types of Reactions: Platinum–titanium (8/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, platinum nanoparticles on titanium oxide can catalyze the conversion of benzyl alcohols to ethers under specific conditions . Additionally, platinum-decorated titanium dioxide nanosheets exhibit efficient photoelectrocatalytic hydrogen evolution reactions .
Common Reagents and Conditions: Common reagents used in reactions involving platinum–titanium (8/1) include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pressures to optimize the catalytic activity of the compound .
Major Products: The major products formed from reactions involving platinum–titanium (8/1) depend on the specific reaction conditions and substrates used. For example, the oxidation of benzyl alcohols can yield benzaldehydes or ethers, while hydrogen evolution reactions produce hydrogen gas .
Scientific Research Applications
Platinum–titanium (8/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxidation reactions . In biology and medicine, platinum–titanium (8/1) is explored for its potential in drug delivery systems and as a component in biomedical implants due to its biocompatibility and corrosion resistance . In industry, it is utilized in the production of electrodes for electrochemical processes and as a coating material for enhancing the durability and performance of various components .
Mechanism of Action
The mechanism of action of platinum–titanium (8/1) involves its catalytic properties, which are primarily attributed to the platinum component. Platinum acts as a catalyst by facilitating the transfer of electrons in redox reactions, thereby lowering the activation energy required for these reactions to occur . The titanium component provides structural support and enhances the overall stability and durability of the compound. The combination of these elements results in a highly efficient and robust catalyst for various chemical processes.
Comparison with Similar Compounds
Platinum–titanium (8/1) can be compared to other bimetallic compounds such as platinum–ruthenium and platinum–palladium. While all these compounds exhibit excellent catalytic properties, platinum–titanium (8/1) stands out due to its superior corrosion resistance and cost-effectiveness . Additionally, titanium-based compounds, such as titanium dioxide, are known for their photocatalytic properties, which can be further enhanced by the addition of platinum .
List of Similar Compounds:- Platinum–ruthenium
- Platinum–palladium
- Titanium dioxide
- Titanium–nickel
Properties
CAS No. |
12166-04-0 |
|---|---|
Molecular Formula |
Pt8Ti |
Molecular Weight |
1608.5 g/mol |
IUPAC Name |
platinum;titanium |
InChI |
InChI=1S/8Pt.Ti |
InChI Key |
CWECTMYMRQNQRP-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



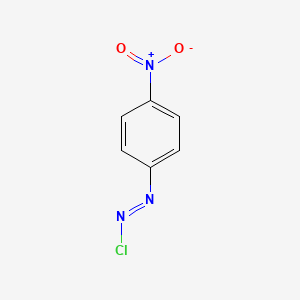
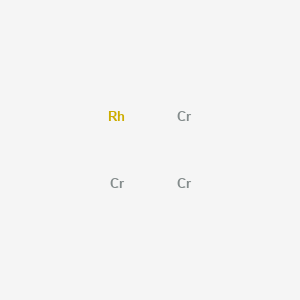

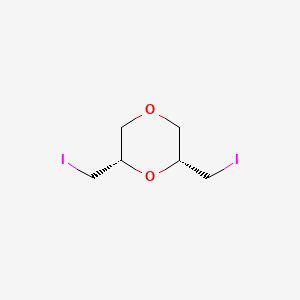



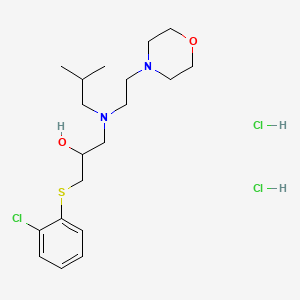
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


